molecular formula C7H9ClN2O2 B15127700 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride

5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride

Cat. No.: B15127700
M. Wt: 188.61 g/mol
InChI Key: KSYJQQLSIMBGDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazole family This compound is known for its unique structure, which includes a fused pyrrole and imidazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride typically involves the use of aminocarbonyl compounds. One common method is the Marckwald reaction, which is a two-step procedure that affords the product in high yield. This method is advantageous for preparing bulk quantities of the compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the Marckwald reaction’s scalability suggests it could be adapted for industrial-scale synthesis. The reaction conditions typically involve standard laboratory techniques, including heating, stirring, and purification through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halides or alkyl groups.

Scientific Research Applications

5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H,6H,7H-Pyrrolo[1,2-a]imidazole-7-carboxylic acid hydrochloride is unique due to its specific position of the carboxylic acid group on the 7th carbon of the fused ring system. This structural feature can influence its reactivity and interaction with biological targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-7-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H8N2O2.ClH/c10-7(11)5-1-3-9-4-2-8-6(5)9;/h2,4-5H,1,3H2,(H,10,11);1H

InChI Key

KSYJQQLSIMBGDV-UHFFFAOYSA-N

Canonical SMILES

C1CN2C=CN=C2C1C(=O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.